Dalbergin

Catalog No.
S573403
CAS No.
482-83-7
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dalbergin

CAS Number

482-83-7

Product Name

Dalbergin

IUPAC Name

6-hydroxy-7-methoxy-4-phenylchromen-2-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3

InChI Key

AZELSOYQOIUPBZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

Dalbergin

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O

The exact mass of the compound Dalbergin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of neoflavonoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Dalbergin (CAS 482-83-7) is a naturally occurring neoflavonoid, chemically defined as 6-hydroxy-7-methoxy-4-phenylcoumarin. It is primarily isolated from plants of the *Dalbergia* genus and is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and potent osteogenic properties. Its 4-phenylcoumarin core structure distinguishes it from more common flavonoids, providing a distinct basis for mechanism-of-action studies and justifying its use as a specific chemical probe over more generalized polyphenols.

Procuring Dalbergin over its close structural analog, Nordalbergin (its 7-demethylated form), or other common flavonoids is critical for reproducible outcomes. The single 7-methoxy group in Dalbergin, versus a 7-hydroxyl group in Nordalbergin, fundamentally alters key physical properties like solubility in common organic solvents. This directly impacts the preparation of stock solutions, formulation compatibility, and chromatographic behavior. Using crude plant extracts introduces significant variability from other bioactive compounds, such as isodalbergin or dalbergenone, confounding experimental results. Therefore, relying on substitutes can compromise data integrity and the ability to attribute observed effects to a specific molecular structure.

Enhanced Solubility in Non-Polar Organic Solvents Compared to its Precursor Nordalbergin

The 7-methoxy group of Dalbergin provides a distinct solubility profile compared to its 7-hydroxy analog, Nordalbergin. In direct comparative studies, Dalbergin exhibits significantly higher solubility in less polar solvents such as trichloromethane and hexane, while showing lower solubility in more polar solvents like methanol and water.

Evidence DimensionSolubility Profile
Target Compound DataSignificantly higher solubility in trichloromethane and hexane.
Comparator Or BaselineNordalbergin (7-hydroxy analog): Significantly lower solubility in trichloromethane and hexane; higher solubility in methanol.
Quantified DifferenceThe solubility order for Dalbergin is trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water, which differs significantly from Nordalbergin's profile.
ConditionsSolubility measured across a temperature range of 283.2 K to 308.2 K in six pure solvents.

This differential solubility is critical for selecting appropriate solvents for stock solution preparation, designing extraction or purification protocols, and developing formulations for non-aqueous delivery systems.

Defined Potency in Suppressing Nitric Oxide (NO) Production in Macrophage Models

In studies of inflammation, Dalbergin provides a quantitative benchmark for activity. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells with a reported half-maximal inhibitory concentration (IC50) in the range of 19.6 - 28.7 µM. This contrasts with its close analog Nordalbergin, for which a specific IC50 was not reported but significant suppression was noted at concentrations up to 20 µM.

Evidence DimensionInhibition of Nitric Oxide (NO) Production
Target Compound DataIC50 = 19.6 - 28.7 µM
Comparator Or BaselineNordalbergin: No explicit IC50 reported, but significant suppression observed at concentrations ≤20 µM.
Quantified DifferenceDalbergin has a characterized IC50 range, providing a specific potency value for dose-response studies.
ConditionsLPS-stimulated murine macrophage RAW 264.7 cells. (Note: Dalbergin data from a study on *Dalbergia oliveri*).

Procuring Dalbergin provides a compound with a known IC50 range for NO inhibition, enabling its use as a reliable reference standard for screening new anti-inflammatory agents and ensuring reproducible assay conditions.

Picomolar-Range Activity in Osteoblast Differentiation Assays

Dalbergin demonstrates exceptionally high potency in stimulating osteoblast differentiation, a key process in bone formation. In primary calvarial osteoblast cells, Dalbergin significantly increased alkaline phosphatase (ALP) activity, a critical osteogenic marker, at concentrations as low as 1 pM and 100 pM. This level of potency distinguishes it from many other flavonoids and small molecules studied in this context.

Evidence DimensionStimulation of Alkaline Phosphatase (ALP) Activity
Target Compound DataSignificant increase in ALP activity observed at 1 pM and 100 pM concentrations.
Comparator Or BaselineVehicle-treated control cells.
Quantified DifferenceEffective at picomolar concentrations, indicating thousands-fold or greater potency than compounds active in the typical nanomolar or micromolar range.
ConditionsIn vitro assay using primary calvarial osteoblast cells.

This justifies the procurement of Dalbergin for highly sensitive bone biology studies, particularly for use as a high-potency positive control or benchmark compound where maximal effect from a small molecule is required.

Comparative Studies on Structure-Solubility Relationships

For research in formulation science or process chemistry, Dalbergin is the ideal choice for direct comparison against its precursor, Nordalbergin. Its distinct solubility profile in non-polar solvents allows for clear, quantifiable investigation into how a single methyl group modification impacts physical properties relevant to drug delivery and purification.

Reference Standard in Anti-Inflammatory Agent Screening

In immunology or drug discovery programs targeting inflammation, Dalbergin serves as a well-characterized reference compound. Its established IC50 for inhibiting nitric oxide production in macrophages provides a reliable benchmark for evaluating the potency of novel synthetic or natural product-based anti-inflammatory agents.

High-Potency Positive Control in Osteogenesis Research

For cellular and molecular biology studies focused on bone formation, Dalbergin's demonstrated ability to stimulate osteoblast differentiation markers at picomolar concentrations makes it a superior choice as a positive control. Its high potency ensures a robust response in sensitive assays designed to screen for new therapeutic agents for osteoporosis.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 Da

Monoisotopic Mass

268.07355886 Da

Heavy Atom Count

20

Metabolism Metabolites

6-Hydroxy-7-methoxyl-4-phenylcoumarin has known human metabolites that include 7-methoxyl-4-phenylcoumarin, 6-O-glucuronide.

Wikipedia

Dalbergin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Dates

Last modified: 08-15-2023

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